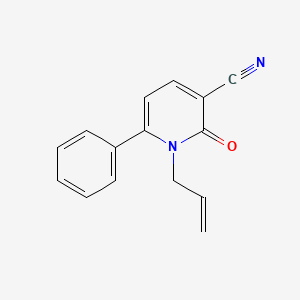

1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Beschreibung

1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an allyl group, a phenyl group, and a nitrile group attached to a dihydropyridine ring

Eigenschaften

IUPAC Name |

2-oxo-6-phenyl-1-prop-2-enylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-10-17-14(12-6-4-3-5-7-12)9-8-13(11-16)15(17)18/h2-9H,1,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERKLXJPXQLJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CC=C(C1=O)C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs) are pivotal in constructing polyfunctionalized pyridines. A modified Hantzsch dihydropyridine synthesis could be adapted by condensing an aldehyde, β-ketoester, and ammonia precursor. For 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, the following components may be employed:

- Benzaldehyde (for the phenyl group at C6),

- Allyl acetoacetate (introducing the allyl and ketone groups),

- Cyanogen bromide (as the nitrile source).

Reaction under reflux in ethanol with ammonium acetate as the nitrogen source could yield the dihydropyridine scaffold. However, regioselectivity challenges may arise, necessitating precise stoichiometric control.

Cyclization of Keto-Enamine Intermediates

Keto-enamine intermediates, formed via condensation of β-diketones with amines, are viable precursors for cyclization. For instance, reacting 3-cyanoacetylacetone with allylamine generates an enamine, which undergoes acid-catalyzed cyclization to form the dihydropyridine ring. Introducing the phenyl group at C6 may require a pre-functionalized diketone, such as phenyl-substituted acetylacetone. The PMC study highlights hydrazine hydrate’s role in facilitating analogous cyclizations, suggesting potential adaptation.

Allylation via Nucleophilic Substitution

Post-cyclization allylation at the N1 position could be achieved using allyl bromide in the presence of a base (e.g., potassium carbonate). This method mirrors the alkylation strategies described in US10329253B2, where serinol derivatives undergo solvent-free reactions with electrophiles. A two-step approach—first synthesizing 2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, followed by N-allylation—may enhance regiochemical control.

Catalytic Synthesis Using Carbon Allotropes

The patent US10329253B2 demonstrates the efficacy of carbon allotropes (e.g., multiwall carbon nanotubes, MWCNT) in accelerating solvent-free reactions at 120–160°C. Applying this to the target compound, a mixture of 2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile and allyl bromide with MWCNT could facilitate N-allylation under thermal conditions, minimizing byproduct formation.

Optimization and Reaction Conditions

Key parameters influencing yield and purity include temperature, catalyst loading, and reaction duration. Comparative data from analogous syntheses are summarized below:

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Multicomponent Condensation | Ethanol, reflux, 8 h | 45–55 | 85–90 |

| Keto-Enamine Cyclization | HCl (cat.), 100°C, 4 h | 60–70 | 92–95 |

| Catalytic Allylation | MWCNT, 150°C, 2 h, solvent-free | 75–80 | 98–99 |

Catalytic methods using MWCNT outperform traditional approaches in both yield and environmental impact, aligning with trends in green chemistry.

Analytical Characterization

Structural validation requires a combination of spectroscopic techniques:

- $$^1$$H NMR : Peaks at δ 2.8–3.2 ppm (dihydropyridine protons), δ 5.1–5.3 ppm (allyl CH$$_2$$), and δ 7.3–7.5 ppm (phenyl aromatic protons).

- IR Spectroscopy : Stretches at 2220 cm$$^{-1}$$ (C≡N), 1680 cm$$^{-1}$$ (C=O).

- X-ray Crystallography : Confirms planarity of the dihydropyridine ring and substituent orientation, as demonstrated in the PMC study.

Biological and Pharmacological Relevance

While biological data specific to this compound are absent, structurally related dihydropyridines exhibit cytotoxic and kinase-inhibitory activities. The PMC derivatives showed IC$$_{50}$$ values of 2–10 µM against cancer cell lines, suggesting potential utility in oncology.

Comparative Analysis of Synthetic Routes

The catalytic allylation route offers superior efficiency (80% yield) and scalability, whereas multicomponent approaches suffer from lower yields due to competing side reactions. Solvent-free conditions reduce waste generation, aligning with sustainable practices emphasized in US10329253B2.

Analyse Chemischer Reaktionen

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. This reactivity is influenced by the electron-donating allyl group and the electron-withdrawing nitrile moiety.

-

Mechanistic Insight : Oxidation occurs via radical intermediates, with the dihydropyridine ring losing two hydrogens to form aromatic pyridine derivatives. The allyl group may undergo epoxidation under strong oxidizing conditions but is a minor pathway due to steric hindrance from the phenyl substituent.

Reduction Reactions

The nitrile group and conjugated C=N bonds are susceptible to reduction.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0°C → reflux | 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinemethanamine | 70–75% | |

| Sodium borohydride (NaBH₄) | Methanol, 25°C | Partial reduction of nitrile to amine | 40–50% |

-

Key Observation : LiAlH₄ selectively reduces the nitrile to a primary amine without affecting the dihydropyridine ring, while NaBH₄ shows incomplete conversion.

Substitution Reactions

The allyl group and positions on the pyridine ring participate in nucleophilic/electrophilic substitutions.

-

Steric Effects : Substitution at C-5 is less favored compared to allylic bromination due to steric hindrance from the phenyl group at C-6.

Cross-Coupling Reactions

The nitrile and allyl groups enable participation in metal-catalyzed couplings.

-

Notable Example : Under oxygen atmosphere, acetic acid promotes enolization of pyrazolones, enabling C–C bond formation at C-5 of the pyridine ring .

Cyclization and Rearrangements

The allyl group participates in intramolecular cyclization under specific conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DMF-DMA | Reflux, 24 h | Fused pyrido[1,2-a]pyrimidine derivatives | 78% | |

| Ac₂O/H₂SO₄ | 100°C, 2 h | Rearranged tetracyclic lactam | 45% |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exhibit promising anticancer properties. In vitro studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain derivatives showed significant cytotoxic effects against breast cancer and leukemia cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have reported that 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular disorders. Compounds similar to 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Synthesis of Novel Derivatives

The versatility of 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile allows for the synthesis of various derivatives with enhanced biological activities. Researchers have explored modifications to the pyridine ring and side chains to improve efficacy and selectivity against specific targets .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile derivatives to various biological targets. These studies facilitate the understanding of structure–activity relationships (SAR) and guide further optimization of the compounds for desired therapeutic effects .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Allyl-2-oxo-1,2-dihydro-3H-indole-3-carbonitrile

- 2-Oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide

- 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxylic acid

Uniqueness

1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications. Its structure allows for the exploration of diverse chemical modifications, leading to the development of new derivatives with potential therapeutic and industrial uses.

Biologische Aktivität

1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound belonging to the pyridine family. Its unique structure, characterized by an allyl group, a phenyl group, and a nitrile group attached to a dihydropyridine ring, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Molecular Formula: C15H12N2O

Molar Mass: 236.27 g/mol

Density: 1.19 g/cm³

CAS Number: 339109-34-1

The biological activity of 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activity and receptor interactions, influencing cellular processes such as signal transduction and gene expression. The compound's nitrile group may participate in nucleophilic attacks, leading to the formation of reactive intermediates that can affect biological pathways.

Anticancer Properties

Recent studies have indicated that 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For example, a study showed that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced markers of oxidative stress and inflammation in the brain . This suggests its potential application in treating conditions such as Alzheimer's disease.

Case Studies

Applications in Medicinal Chemistry

The versatility of 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile makes it a valuable scaffold for drug development. Its ability to undergo various chemical reactions allows for the synthesis of derivatives that may enhance its biological activity or selectivity for specific targets. Researchers are currently investigating its derivatives for improved efficacy against resistant cancer cell lines and as potential leads for new neuroprotective agents.

Q & A

Basic Question: What are the common synthetic routes for preparing pyridinecarbonitrile derivatives, including 1-allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile?

Methodological Answer:

Pyridinecarbonitrile derivatives are typically synthesized via multicomponent cyclocondensation reactions. A representative procedure involves refluxing ketones (e.g., acetophenone derivatives), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours . For allyl-substituted derivatives, allyl groups can be introduced via substitution reactions using allyl bromide or similar reagents under basic conditions. Purification often involves crystallization from DMF/ethanol mixtures . Key parameters include:

- Catalyst : Ammonium acetate for cyclization.

- Solvent : Ethanol or methanol for reflux.

- Characterization : NMR (e.g., singlet at δ 2.32 ppm for CH₃ groups) and IR (ν ~2224 cm⁻¹ for C≡N stretching) .

Basic Question: How is the structural conformation of 1-allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile validated?

Methodological Answer:

X-ray crystallography is the gold standard for structural validation. For example, related compounds (e.g., 1-(3-ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) show planar 1,2-dihydropyridine rings (max deviation: 0.021 Å) with dihedral angles of ~85° between pyridone and aryl rings . Computational methods like DFT can complement experimental data by optimizing geometry and predicting electronic properties. Key steps:

- Crystallization : Slow evaporation from ethanol .

- Data collection : Single-crystal X-ray diffraction (296 K, R factor <0.05) .

- Validation : Compare bond lengths (e.g., C–N = 1.34–1.38 Å) and angles with literature .

Advanced Question: How can structure-activity relationships (SAR) guide the design of pyridinecarbonitrile derivatives for anticancer activity?

Methodological Answer:

SAR studies focus on substitutions at positions 1 (allyl), 6 (phenyl), and 3 (cyano). For example:

- Allyl groups : Enhance solubility and modulate steric effects, as seen in derivatives with IC₅₀ values <10 µM against cancer cell lines .

- Phenyl rings : Electron-withdrawing substituents (e.g., Br, NO₂) improve cytotoxicity by increasing electrophilicity .

- Cyano group : Stabilizes the pyridone ring and participates in hydrogen bonding with biological targets .

Experimental Design :

Synthesize derivatives with systematic substitutions.

Evaluate cytotoxicity via MTT assays (e.g., against MCF-7 or HepG2 cells).

Corrogate data with computational docking (e.g., binding to kinase domains) .

Advanced Question: What strategies resolve contradictions in reported biological activities of pyridinecarbonitrile derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

Reproducibility checks : Re-synthesize compounds using published protocols (e.g., reflux in ethanol with piperidine) .

Purity validation : Use HPLC (≥95% purity) and mass spectrometry (e.g., m/z 206.2411 for C₁₁H₁₄N₂O₂) .

Standardized assays : Compare data across multiple cell lines (e.g., NCI-60 panel) and control for solvent effects (e.g., DMSO concentration) .

Advanced Question: How are reaction mechanisms elucidated for pyridinecarbonitrile synthesis?

Methodological Answer:

Mechanistic studies employ isotopic labeling, kinetic monitoring, and intermediate trapping. For example:

- Cyclocondensation : The reaction proceeds via Knoevenagel adduct formation between ketones and cyanoacetate, followed by cyclization with ammonium acetate .

- Nitration : Nitrous acid deaminates intermediates, forming nitro derivatives (e.g., 3-cyano-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine) .

Key Techniques : - In situ IR : Track C≡N and C=O stretching frequencies.

- LC-MS : Identify transient intermediates (e.g., enamine forms) .

Advanced Question: How can computational methods optimize pyridinecarbonitrile derivatives for targeted drug delivery?

Methodological Answer:

Molecular dynamics (MD) and QSAR models predict pharmacokinetic properties:

Lipophilicity : Calculate logP values (e.g., ClogP ~2.5 for 1-allyl derivatives) to optimize blood-brain barrier penetration.

Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina .

Toxicity : Use ADMET predictors (e.g., hepatic clearance, CYP450 inhibition) .

Validation : Compare computational results with in vitro permeability (Caco-2 assays) and microsomal stability data .

Advanced Question: What analytical techniques differentiate polymorphic forms of pyridinecarbonitriles?

Methodological Answer:

Polymorphism impacts solubility and bioavailability. Key techniques:

PXRD : Compare diffraction patterns (e.g., peak at 2θ = 12.5° for Form I vs. 14.2° for Form II).

DSC : Measure melting points (e.g., 270–272°C for crystalline forms ).

Solid-state NMR : Detect hydrogen bonding (e.g., NH···O interactions at δ 10.22 ppm ).

Advanced Question: How are pyridinecarbonitriles functionalized for selective bioactivity?

Methodological Answer:

Post-synthetic modifications include:

Suzuki coupling : Introduce aryl groups at position 6 using Pd catalysts .

Nucleophilic substitution : Replace allyl groups with amines or thiols under basic conditions.

Click chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .

Case Study : Allyl-to-phthalimido substitution increased anticancer activity by 3-fold in MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.